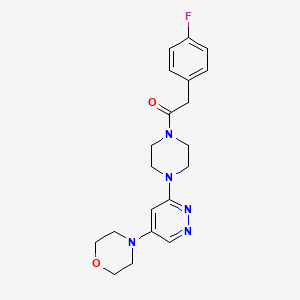![molecular formula C12H13F3O2 B2812760 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1368768-62-0](/img/structure/B2812760.png)
3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid” has been reported. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of such compounds . Another study reviews trifluoromethyl group-containing FDA-approved drugs over the last 20 years, including their syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight of the compound is 246.23 .Aplicaciones Científicas De Investigación
Synthesis Applications
- Intermediate for Synthesis of Inflammation and Codeine Medicines : Research demonstrates the use of related compounds as intermediates in synthesizing medications for reducing inflammation and codeine, highlighting the potential of 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid in medicinal chemistry (Jiangli Zhang, 2005).
Antimicrobial Activity
- Development of Antimicrobial Agents : Derivatives of similar compounds have shown significant antimicrobial activity against various pathogens, suggesting the potential of this compound in creating new antimicrobial drugs (Kristina Mickevičienė et al., 2015).
Material Science
- Improvement of Organic Solar Cells : Studies on related trifluoromethyl compounds in the context of organic solar cells indicate that modifications in the molecular structure can lead to improvements in solar cell efficiency, suggesting potential applications for this compound in enhancing photovoltaic materials (J. Mikroyannidis et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of 3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid is currently unknown due to the lack of specific studies on this compound. It’s known that trifluoromethyl-containing compounds often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in various biochemical reactions, including Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of trifluoromethyl-containing compounds . .
Propiedades
IUPAC Name |
3-methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBHUQOYVJYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)
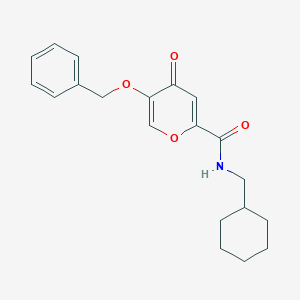
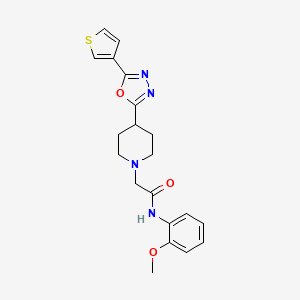
![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)
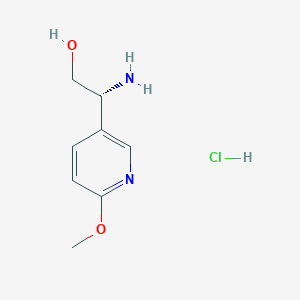
![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)
![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)
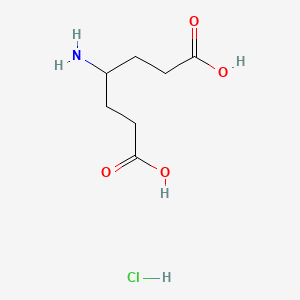
![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)
